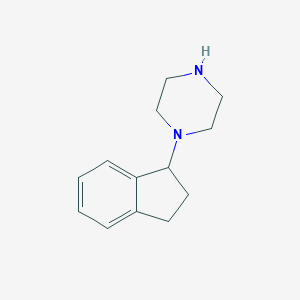

1-Indan-1-yl-piperazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2,3-dihydro-1H-inden-1-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12-11(3-1)5-6-13(12)15-9-7-14-8-10-15/h1-4,13-14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOUAMWQYHOLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445703 | |

| Record name | 1-Indan-1-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185678-56-2 | |

| Record name | 1-Indan-1-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 Indan 1 Yl Piperazine and Analogues

Established Synthetic Routes for the 1-Indan-1-yl-piperazine Core Structure

The construction of the this compound core can be achieved through various synthetic methodologies, ranging from traditional stepwise protocols to more efficient one-pot and microwave-assisted strategies.

Stepwise Reaction Protocols and Multi-component Approaches

The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)piperazine dihydrochloride (B599025) typically involves the reaction of 2,3-dihydro-1H-indene with piperazine (B1678402) in the presence of hydrochloric acid. This reaction is often carried out under reflux conditions in a suitable solvent like ethanol (B145695) or methanol.

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules like piperazine derivatives from three or more starting materials in a single step. nih.govrug.nlresearchgate.net The split-Ugi reaction, a modified four-component protocol, has proven effective in generating chemical diversity around the piperazine core. nih.gov This methodology allows for the modification and distancing of key pharmacophoric elements. nih.gov Another MCR approach involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, generated in situ, with phenylisothiocyanate and secondary amines to produce isothiourea-ethylene-tethered piperazine derivatives. nih.govresearchgate.net

Optimized One-Pot Synthesis Strategies

One-pot syntheses have been developed to streamline the production of piperazine derivatives, improving efficiency and atom economy. nih.govmdpi.comnih.govresearchgate.netelsevierpure.com A notable one-pot, two-step method has been utilized for the radiosynthesis of [¹⁸F]FEt-PPZ, a radiotracer for imaging sigma-1 receptors. nih.govresearchgate.net This approach simplifies the synthetic process, leading to good yields and high radiochemical purity. nih.govresearchgate.net Similarly, a one-pot, four-component approach has been devised for the synthesis of isothiourea-ethylene-tethered piperazine derivatives, offering a convenient and atom-economical process. nih.govresearchgate.net

Application of Microwave-Assisted Synthesis in Indan-Piperazine Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comresearchgate.netresearchgate.netnih.gov This technology has been successfully applied to the synthesis of various piperazine derivatives. mdpi.comresearchgate.netnih.govacs.org For instance, the condensation of substituted pyrimidines with Boc-protected piperazine can be achieved in high yield under microwave irradiation. acs.org Microwave-assisted protocols have also been developed for the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties linked to a piperazine scaffold. nih.gov The use of microwave irradiation can accelerate reactions that would otherwise require prolonged refluxing, making it a more efficient and environmentally friendly approach. mdpi.com

Design and Synthesis of Novel Piperazine Derivatives Incorporating Indane Moieties

The versatility of the indane-piperazine scaffold allows for extensive derivatization at both the piperazine and indane rings, enabling the fine-tuning of physicochemical and pharmacological properties.

Systematic Functionalization Strategies on the Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are readily functionalized, providing a key handle for introducing structural diversity. doaj.orgnih.govmdpi.comencyclopedia.pub Common derivatization strategies include:

Acylation and Sulfonylation: The piperazine nitrogens can be easily acylated with acetyl chloride or anhydrides to form amides, and sulfonylated with reagents like benzenesulfonyl chloride to yield sulfonamides. Acylation reactions typically proceed with high yields under mild conditions.

Alkylation: The secondary amine of the piperazine can be alkylated to introduce various substituents. This is a common strategy in the synthesis of long-chain arylpiperazines (LCAPs), where an alkyl chain is attached to the N4 atom. uj.edu.pl

C-H Functionalization: Recent advances have focused on the direct functionalization of the C-H bonds of the piperazine ring, offering new avenues for creating structural diversity that was previously difficult to access. doaj.orgnih.govmdpi.comencyclopedia.pub Photoredox catalysis has emerged as a powerful method for the α-C–H arylation and vinylation of N-Boc protected piperazines. nih.govmdpi.com

Table 1: Functionalization Reactions of the Piperazine Ring

| Reaction Type | Reagents | Conditions | Products Formed | Yield (%) |

|---|---|---|---|---|

| Acylation | Acetyl chloride, anhydrides | Room temperature, base | N-acylated piperazine derivatives | 70–85 |

| Sulfonylation | Benzenesulfonyl chloride | Dichloromethane, 0–5°C | N-sulfonylated derivatives | Not specified |

| α-C–H Arylation | Ir(ppy)₃ catalyst | Photoredox conditions | α-arylated piperazine | 95 nih.gov |

| α-C–H Vinylation | Vinyl sulfone | Photoredox conditions | α-vinylation product | 74 nih.gov |

Structural Modifications and Substituent Effects on the Indane Ring System

Modifications to the indane ring system also play a crucial role in modulating the properties of indane-piperazine derivatives. The indane scaffold is tolerant to a variety of substitutions, allowing for systematic exploration of structure-activity relationships. nih.govacs.orguniversiteitleiden.nl

Substitution at the C(5) position: Studies on indane-core compounds have shown that the C(5) position is remarkably tolerant of various ring sizes and substitutions, including pyrrolidine, piperidine (B6355638), and piperazine ring systems. nih.govacs.org

Nitration: The indane ring can undergo electrophilic substitution reactions. For example, nitration tends to occur at the 5-position, influenced by the electron-donating effects of the piperazine moiety.

Hydrogenation: Catalytic hydrogenation can be used to saturate the indene (B144670) ring without affecting the piperazine ring.

The ability to introduce a wide range of substituents on the indane ring provides a powerful tool for medicinal chemists to optimize the biological activity of these compounds. universiteitleiden.nlgoogle.comajrconline.org

Molecular Hybridization of Indan-Piperazine Scaffolds with Other Bioactive Pharmacophores

Molecular hybridization is a strategic approach in drug design that combines two or more pharmacophoric units into a single molecule. researchgate.net This technique aims to create hybrid compounds with potentially enhanced efficacy, modified selectivity, or dual modes of action compared to the parent molecules. researchgate.net The piperazine ring, a common feature in many biologically active compounds, serves as a versatile scaffold for such hybridization due to its unique structural and physicochemical properties, including its role in improving solubility and bioavailability. bohrium.commdpi.comneu.edu.tr

The indan-piperazine scaffold has been a subject of molecular hybridization with various bioactive pharmacophores, including thiadiazoles, oxadiazoles, indoles, benzimidazoles, and pyrimidines, to explore new chemical spaces and biological activities.

Thiadiazole and Oxadiazole Hybrids: The incorporation of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) rings into piperazine-containing structures is a known strategy for developing novel compounds. These five-membered heterocyclic rings are recognized as bio-isosteres of amide and ester groups and are present in numerous compounds with a wide range of biological activities. nih.gov For instance, hybrid molecules combining 1,3,4-oxadiazole with other scaffolds like benzimidazoles have been synthesized and evaluated for various biological activities. beilstein-journals.org Similarly, fluoroquinolones have been hybridized with piperazine-azole structures (including 1,3,4-oxadiazoles) to create derivatives with notable antibacterial properties. nih.gov

Indole (B1671886) and Benzimidazole (B57391) Hybrids: The indole nucleus is a prominent feature in many natural and synthetic bioactive compounds. humanjournals.com The hybridization of indole and benzimidazole moieties has been a focus of research, leading to the synthesis of various derivatives. humanjournals.com For example, new piperazine analogs that incorporate benzimidazole segments have been successfully synthesized and characterized. mdpi.com The combination of these two heterocyclic systems in a single structure is thought to enhance or modify their pharmacological profiles. humanjournals.com

Pyrimidine (B1678525) Hybrids: Pyrimidine is another key heterocyclic system found in numerous biologically important molecules. The synthesis of pyrimidine-linked piperazine derivatives has been reported, where thiophene-substituted chalcones are used as starting materials to construct the pyrimidine ring, which is then coupled with N-substituted piperazines. gyanvihar.org

The general synthetic approach for creating these hybrids often involves multi-step sequences. For example, a core piperazine derivative might be functionalized with a linker that can then be used to couple with the second pharmacophore. Common reactions include nucleophilic substitution, amide bond formation, or click chemistry to join the different molecular fragments. mdpi.comnih.gov

Advanced Synthetic Techniques Employed in Indan-Piperazine Research

The synthesis of piperazine derivatives has evolved to include advanced techniques that offer greater efficiency, diversity, and improved environmental profiles. Among these are metal-free multicomponent reactions (MCRs).

MCRs are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. researchgate.net This approach is highly valued for its operational simplicity, atom economy, and alignment with the principles of green chemistry. researchgate.net

A notable metal-free, four-component approach has been developed for the synthesis of piperazine derivatives. researchgate.net This method utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, which are generated in-situ. These salts react with an isothiocyanate (like phenylisothiocyanate) and a secondary amine in a one-pot manner. The reaction proceeds through the cleavage of a C-N bond in the DABCO ring, leading to the formation of the desired piperazine derivatives in good to high yields. researchgate.netnih.gov This re-engineering of the multicomponent approach allows for the diverse preparation of functionalized piperazines without the need for metal catalysts. nih.gov While not exclusively documented for this compound, this methodology represents an advanced synthetic route applicable to a broad range of piperazine-containing structures. bohrium.com

Comprehensive Analytical Characterization Protocols for Synthesized Indan-Piperazine Derivatives

The structural elucidation and confirmation of purity for newly synthesized indan-piperazine derivatives are critical steps that rely on a suite of modern analytical techniques. A comprehensive characterization protocol typically involves a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. researchgate.netgyanvihar.org

¹H NMR provides detailed information about the proton environment in the molecule. For indan-piperazine derivatives, specific chemical shifts and coupling constants would confirm the presence of the indan (B1671822) and piperazine rings, as well as any substituents. For example, the protons on the piperazine ring typically appear as multiplets in specific regions of the spectrum, while the aromatic and aliphatic protons of the indan moiety would have characteristic signals. ingentaconnect.comresearchgate.net

¹³C NMR is used to identify all unique carbon atoms in the molecule, including those in the carbonyl, aromatic, and aliphatic regions, providing a carbon map of the structure. gyanvihar.orgresearchgate.net Dynamic NMR studies can also be employed to investigate conformational changes, such as the chair conformations of the piperazine ring. humanjournals.comjapsonline.com Two-dimensional NMR techniques like HSQC can establish the direct correlation between proton and carbon signals. researchgate.net

Mass Spectrometry (MS): This technique is essential for determining the molecular weight of the synthesized compound and for confirming its elemental composition. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the molecular formula of the derivative. ingentaconnect.com Fragmentation patterns observed in the mass spectrum can also offer further structural insights. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups within the molecule. researchgate.netmdpi.com Characteristic absorption bands can confirm the presence of C-H bonds (aromatic and aliphatic), C=C bonds of aromatic rings, and C-N bonds of the piperazine moiety. If the molecule has been functionalized, peaks corresponding to groups like carbonyls (C=O) or nitro groups (NO₂) would also be visible. researchgate.net

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimental values are compared with the calculated theoretical values for the proposed structure to verify its elemental composition. japsonline.com

Together, these analytical methods provide the necessary evidence to unequivocally confirm the identity, structure, and purity of the synthesized this compound derivatives and their analogues. mdpi.com

Pharmacological Profile and Biological Evaluation of 1 Indan 1 Yl Piperazine and Analogues

Neuropharmacological Investigations of Indan-Piperazine Scaffolds

The indan-piperazine scaffold is a core structure in numerous compounds investigated for their potential to interact with various targets within the central nervous system. This section details the neuropharmacological profile of these compounds, focusing on their interactions with key receptors and enzymes involved in neurotransmission.

Derivatives of the indan-piperazine structure have been extensively studied for their ability to modulate serotonin (B10506) (5-HT) receptors, which are crucial in regulating mood, cognition, and other physiological processes. sigmaaldrich.com The research has particularly focused on the 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT6 receptor subtypes. researchgate.netnih.govnih.govresearchgate.net

One notable analogue, S-15535 (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine), is a highly selective ligand for 5-HT1A receptors. nih.gov Autoradiographic studies using [3H]S15535 have shown high binding densities in brain regions rich in 5-HT1A receptors, such as the hippocampus, frontal cortex, entorhinal cortex, lateral septum, and dorsal raphe nucleus. nih.gov This binding pattern confirms the specific interaction of this indan-piperazine analogue with 5-HT1A receptor populations. nih.gov

In addition to the well-documented 5-HT1A activity, other piperazine-based compounds have been developed and tested for their affinity towards other serotonin receptor subtypes. For instance, various antiparkinson agents with related structures exhibit a range of properties at 5-HT2A and 5-HT2C receptors. researchgate.net Furthermore, the 1-(1-naphthyl)piperazine (B79542) structure has been identified as a novel template for designing ligands that bind to human 5-HT6 receptors. nih.gov Research into 4-sulfonyl analogues of 1-(1-naphthyl)piperazine has demonstrated their potential as a distinct class of human 5-HT6 receptor ligands. nih.gov The binding affinities of selected indan-piperazine analogues and related compounds at various serotonin receptors are summarized below.

Table 1: Serotonin Receptor Binding Affinities of Selected Piperazine (B1678402) Analogues

| Compound/Analogue | Receptor Subtype | Binding Affinity (Kᵢ nM) | Reference |

|---|---|---|---|

| S-15535 | h5-HT1A | 0.1 | nih.gov |

| Roxindole | h5-HT1A | 7.4 | researchgate.net |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | h5-HT2A | 8.76 (pKi) | researchgate.net |

| N-(Inden-5-yl)imidazothiazole-5-sulfonamide | h5-HT6 | 4.5 | researchgate.net |

The functional activity of indan-piperazine compounds at serotonin receptors is complex, often exhibiting a profile that combines both agonistic and antagonistic properties, a characteristic known as partial agonism. S-15535, for example, is characterized as a partial agonist at 5-HT1A receptors. nih.govnih.gov Functional assays, such as those measuring G-protein activation via [35S]GTPγS binding, reveal that S-15535 does not significantly stimulate G-protein activation on its own. nih.gov Instead, it effectively antagonizes the G-protein activation induced by full 5-HT1A agonists like (+)-8-OH-DPAT in corticolimbic regions. nih.gov This demonstrates its antagonist properties at these specific receptor sites. nih.gov

Conversely, other piperazine-containing compounds have been identified as potent agonists at different 5-HT receptor subtypes. For example, compounds like pergolide (B1684310) and cabergoline (B1668192) show pronounced agonist properties at h5-HT2A and h5-HT2B receptors, while lisuride (B125695) and bromocriptine (B1667881) are efficacious agonists at 5-HT2C receptors. researchgate.net The specific functional outcome—agonism versus antagonism—is highly dependent on the chemical modifications to the core scaffold and the specific receptor subtype being studied. researchgate.net

A critical aspect of the neuropharmacology of indan-piperazine analogues is the differentiation of their effects on presynaptic versus postsynaptic receptors. 5-HT1A receptors exist as both autoreceptors on the soma and dendrites of serotonin neurons (presynaptic) and as receptors on non-serotonergic neurons in projection areas (postsynaptic). jneuropsychiatry.org The compound S-15535 uniquely demonstrates a dual action profile: it acts as an agonist at presynaptic 5-HT1A autoreceptors and as a competitive antagonist at postsynaptic 5-HT1A receptors. nih.gov

Certain series of indan-piperazine compounds have been investigated for their ability to inhibit the reuptake of dopamine (B1211576), a key mechanism in regulating dopaminergic neurotransmission. nih.gov A study on 1-piperazino-3-phenylindans revealed that these compounds could potently inhibit dopamine uptake. nih.gov The most potent compounds in this series were 1-piperazino-3-(3,4-dichlorophenyl)indans, which exhibited IC50 values of approximately 2 nM for dopamine uptake inhibition. nih.gov

Interestingly, while neuroleptic activity in this class of compounds was found to be stereoselective, the inhibition of dopamine uptake did not show geometrical stereoselectivity, although high enantioselectivity was observed. nih.gov This research led to the development of tefludazine, a potent and long-acting neuroleptic compound, by optimizing for dopamine-uptake inhibition. nih.gov The ability of piperazine derivatives to influence dopamine transporters (DAT) is a recognized aspect of their pharmacology. encyclopedia.pub For example, vanoxerine, a piperazine derivative, is known to be a potent and selective dopamine reuptake inhibitor (DRI). wikipedia.org

Table 2: Dopamine Reuptake Inhibition by Indan-Piperazine Analogues

| Compound Class | Most Potent Example | Inhibition Profile (IC₅₀) | Reference |

|---|

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key strategy in treating cognitive disorders. Several studies have explored the potential of piperazine-containing scaffolds, including those with indan (B1671822) moieties, as AChE inhibitors. tandfonline.comacs.orgdergipark.org.tr

Research has led to the synthesis and evaluation of various series of these compounds. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and its related compounds have been a focus of structure-activity relationship studies for AChE inhibition. acs.org In another study, new 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and screened for their anticholinesterase activity. tandfonline.com One compound from this series, 5o, showed an IC50 value of 0.011 µM against AChE, which was more potent than the standard drug donepezil (B133215) (IC50 = 0.054 µM). tandfonline.com These compounds generally showed high selectivity for AChE over butyrylcholinesterase (BChE). tandfonline.com The presence of a benzyl (B1604629) piperazine moiety is considered important for interacting with the catalytic site of AChE. dergipark.org.tr

Table 3: Acetylcholinesterase (AChE) Inhibition by Piperazine Derivatives

| Compound Series | Most Active Compound | AChE Inhibition | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamides | 5o | 99.83% at 0.1 µM | 0.011 | tandfonline.com |

| 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamides | 5n | 96.44% at 0.1 µM | N/A | tandfonline.com |

Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins involved in various cellular functions and are considered targets for neurological and psychiatric disorders. sigmaaldrich.com There is a significant structural overlap between ligands that bind to serotonin receptors and those that bind to sigma receptors. nih.gov Consequently, indan-piperazine and related scaffolds have been investigated for their affinity towards these receptors. nih.govmdpi.com

A study of N-[ω-(indan-1-yl and tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine (B75641) revealed high affinity for the σ1 receptor, with apparent Ki values ranging from 1.75 to 72.2 nM. nih.gov The compound 1-[4-(2,3-Dihydro-1H-inden-1-yl)butyl]-3,3-dimethylpiperidine (26) was identified as a potent mixed σ1 and emopamil-binding protein (EBP) ligand with good selectivity over the σ2 receptor. nih.gov In another investigation, a screening of piperidine (B6355638)/piperazine-based compounds led to the discovery of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1), which showed high affinity for the σ1 receptor (Ki = 3.2 nM) and acted as a σ1 receptor agonist. rsc.org

The affinity for σ2 receptors has also been explored. While many indan-1-yl derivatives show high σ1 affinity, their affinity for σ2 receptors is often moderate to low. nih.gov However, specific structural modifications can enhance σ2 affinity and selectivity. For instance, some analogues of SYA013, a sigma ligand, bind preferentially to the σ2 receptor and have been investigated for their potential in cancer cell lines, where sigma receptors are often overexpressed. nih.gov

Table 4: Sigma (σ) Receptor Binding Affinities of Indan-Piperazine and Related Analogues

| Compound | Receptor Subtype | Binding Affinity (Kᵢ nM) | Selectivity (σ₁/σ₂) | Reference |

|---|---|---|---|---|

| 1-[4-(2,3-Dihydro-1H-inden-1-yl)butyl]-3,3-dimethylpiperidine (26) | σ₁ | 1.75 | 138-fold vs σ₂ | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | σ₁ | 3.2 | N/A | rsc.org |

| Haloperidol (Reference) | σ₁ | 2.5 | N/A | rsc.org |

Investigation of Central Nervous System Effects (e.g., modulation of mood, cognition, motor functions)

The central nervous system (CNS) effects of 1-Indan-1-yl-piperazine and its analogues are primarily attributed to their unique chemical structure, which combines an indane moiety and a piperazine ring. This combination allows for interaction with various molecular targets within the CNS. The indane portion may interact with specific receptor sites, while the piperazine ring is known to modulate the activity of key neurotransmitter systems, including serotonin, dopamine, and norepinephrine (B1679862). encyclopedia.pub These interactions are foundational to the observed biological effects, such as the modulation of mood, cognitive processes, and motor functions. ontosight.ai

Research into compounds with similar structures, such as aminoindanes and piperazines, has revealed that they can act as CNS stimulants. encyclopedia.pub The chemical architecture of these molecules, particularly the arrangement of functional groups, influences their affinity for specific receptors and enzymes in the brain, thereby shaping their pharmacological profile. ontosight.ai For instance, certain piperazine derivatives influence the reuptake transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), leading to increased levels of these neurotransmitters in the synapse. encyclopedia.pub The inhibitory effect of aminoindanes on enzymes like monoamine oxidase B (MAO-B) has also been identified, a mechanism utilized in treatments for Parkinson's disease with drugs like rasagiline (B1678815). encyclopedia.pub These multifaceted interactions within the CNS underscore the potential of indan-piperazine derivatives to influence a wide range of neurological and psychological processes. ontosight.ai

Behavioral Pharmacology and Cognitive Function Research

Evaluation of Antidepressant Effects in Preclinical Animal Models

Several analogues of this compound have demonstrated significant antidepressant-like activity in established preclinical animal models, primarily the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are widely used to screen for potential antidepressant efficacy by measuring the duration of immobility in rodents when placed in an inescapable, stressful situation.

One study investigated 3-chloro-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-9H-xanthen-9-one dihydrochloride (B599025) (HBK-6), a piperazine derivative of xanthone. HBK-6 was found to reduce immobility time in the mouse FST, suggesting a potent antidepressant-like effect that appears to be mediated through the serotonergic system. nih.gov Similarly, two phenylpiperazine derivatives, HBK-14 and HBK-15, which act as dual 5-HT1A and 5-HT7 receptor antagonists, showed potent antidepressant-like activity in the FST in both mice and rats. nih.gov Another research effort focused on a series of piperazine derivatives designed to target the 5-HT1A receptor, identifying compound 6a (6-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3,4-dihydroquinolin-2(1H)-one) as having significant antidepressant activity in both the FST and TST. nih.govresearchgate.net This compound also significantly increased serotonin (5-HT) levels in the brains of mice. nih.gov

The following table summarizes the antidepressant-like effects of selected piperazine analogues in the Forced Swim Test.

| Compound | Animal Model | Effective Doses (mg/kg) | Test | Key Finding | Reference |

| HBK-6 | Mice | 5 and 10 | FST | Reduced immobility time; effect mediated via serotonergic system. | nih.gov |

| HBK-14 | Mice, Rats | 2.5 and 5 (Mice), 5 (Rats) | FST | Potent antidepressant-like activity. | nih.gov |

| HBK-15 | Mice, Rats | 1.25, 2.5 and 5 (Mice), 1.25 and 2.5 (Rats) | FST | Stronger antidepressant-like properties than HBK-14. | nih.gov |

| Compound 6a | Mice | 10, 20, and 40 | FST | Dose-dependent reduction in immobility time. | researchgate.net |

Studies on Cognition Enhancement and Memory Retention (e.g., spatial learning, social recognition, novel object recognition tasks)

Indan-piperazine analogues have been a subject of research for their potential to enhance cognitive functions and improve memory. Studies have utilized various animal models to assess these effects, including tests for spatial learning, social recognition, and novel object recognition.

A notable compound, S 15535 (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine), which acts as an agonist at presynaptic 5-HT1A receptors and an antagonist at postsynaptic ones, was shown to prevent spatial learning deficits induced by scopolamine (B1681570) in a two-platform spatial discrimination task in rats. nih.gov Further investigation revealed that S 15535 also dose-dependently improved memory retention in a social recognition paradigm in rodents, an effect that was blocked by a selective 5-HT1A receptor antagonist. researchgate.net

More recently, a novel piperonylpiperazine derivative, BPPU (1-[4-(4-benzo nih.govdioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea), was evaluated for its cognition-enhancing effects. In a rat model of epilepsy, which often involves cognitive decline, BPPU was found to successfully improve cognition. nih.gov Its efficacy was demonstrated in several behavioral tests, including the social recognition test and the novel object recognition test. nih.gov The compound also reversed memory deficits in a scopolamine-induced amnesia model in mice. nih.gov These findings highlight the potential of these compounds to address cognitive impairments associated with neurological disorders. nih.gov

| Compound | Animal Model | Cognitive Task | Key Finding | Reference |

| S 15535 | Rats | Spatial Discrimination | Prevented scopolamine-induced impairment of spatial learning. | nih.gov |

| S 15535 | Rodents | Social Recognition | Dose-dependently improved memory retention. | researchgate.net |

| BPPU | Rats (PTZ-kindled) | Social Recognition, Novel Object Recognition | Successfully improved cognition deficits associated with epilepsy. | nih.gov |

| BPPU | Mice (Scopolamine-induced) | Memory Retention | Reversed memory deficits. | nih.gov |

Assessment of Anticonvulsant Activity in Epileptic Models

Derivatives of indan-piperazine have been systematically evaluated for their anticonvulsant properties in various rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models help identify compounds that can prevent seizure spread (MES) or raise the seizure threshold (scPTZ).

Two dicarboxylic piperazine derivatives, pCB-PzDA and pBB-PzDA , which block glutamate (B1630785) receptors, were assessed as anticonvulsants. nih.gov Both compounds provided protection against sound-induced seizures in DBA/2 mice and were preferentially active against seizures induced by the excitatory amino acid agonist alpha-kainate. nih.gov Another study synthesized a series of piperazine clubbed 1,2,4-triazine (B1199460) derivatives and identified two compounds, RP4 and RP5 , as having the most potent anticonvulsant activity in both MES and scPTZ models in mice. researchgate.net The novel derivative BPPU also demonstrated excellent anticonvulsant activity in several in-vivo seizure models and was effective in reducing seizure episodes in a pentylenetetrazole (PTZ)-induced kindling model. nih.gov Furthermore, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and other hybrid compounds have identified molecules with significant protection in MES and scPTZ screens. researchgate.netnih.govmdpi.com

The table below presents data on the anticonvulsant activity of selected piperazine derivatives.

| Compound | Animal Model | Test | ED₅₀ (mg/kg) or % Protection | Key Finding | Reference |

| pBB-PzDA | Mice | Sound-induced seizures | Protection at 0.01 µmol (i.c.v.) | Protects against clonic and tonic seizures. | nih.gov |

| pCB-PzDA | Mice | Sound-induced seizures | Protection at 0.03 µmol (i.c.v.) | Protects against clonic and tonic seizures. | nih.gov |

| RP5 | Mice | MES | 14.82 | Potent anticonvulsant activity with a high protective index. | researchgate.net |

| RP5 | Mice | scPTZ | 14.61 | Potent anticonvulsant activity with a high protective index. | researchgate.net |

| Compound 3 | Mice | scPTZ | 50% protection at 100 mg/kg | Significantly prolonged latency to first seizure. | nih.gov |

| Compound 8 | Mice | scPTZ | 100% protection at 100 mg/kg | Potent activity, more so than ethosuximide. | mdpi.com |

| Compound 13 | Mice | scPTZ | 100% protection at 100 mg/kg | Potent activity, more so than ethosuximide. | mdpi.com |

| Compound 19 | Mice | scPTZ | 100% protection at 100 mg/kg | Potent activity, more so than ethosuximide. | mdpi.com |

Investigations into Neuroprotective Potential

The neuroprotective capacity of indan-piperazine derivatives is an emerging area of research, with studies suggesting these compounds may protect neurons from damage and degeneration. researchgate.netnih.gov This potential is often linked to their multifaceted mechanisms of action, including antioxidant properties and modulation of pathways involved in cell survival. researchgate.netnih.gov

The novel compound BPPU was specifically examined for its neuroprotective potential against neurodegeneration induced by pentylenetetrazole (PTZ) in a chronic epilepsy model. nih.gov Histopathological and immunohistochemical studies confirmed that BPPU provided neuroprotection in the hippocampus and cortex regions of the brain in these animals. nih.gov Other research has focused on designing multifunctional agents by combining the pharmacophore of rasagiline (an aminoindan) with piperazine-containing moieties. nih.gov Compounds like M30 and HLA20 were developed from an iron-chelating prototype and enriched with the propargyl moiety from rasagiline, conferring both neuroprotective and MAO-inhibitory activities. nih.gov These agents have demonstrated the ability to protect against oxidative stress-induced damage in human neuroblastoma cells. nih.gov Additionally, a series of novel 2-(4-(4-substituted piperazin-1-yl) benzylidene)-1H-indene-1,3(2H)-diones, which combine indanone and piperazine scaffolds, showed admirable neuroprotective effects against hydrogen peroxide and Aβ-induced toxicity in SH-SY5Y cells. researchgate.net

Antimicrobial and Anti-infective Applications of Indan-Piperazine Derivatives

The piperazine nucleus is a common scaffold in compounds with a wide range of biological activities, including significant antimicrobial and anti-infective properties. researchgate.netresearchgate.netnih.gov Derivatives have been developed and tested against various pathogenic microbes, demonstrating a broad spectrum of activity that includes antibacterial and antifungal effects. researchgate.net

Research has shown that structural modifications to the piperazine core can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives have shown promising results against Staphylococcus aureus and Escherichia coli. One study on Schiff-based piperazine demonstrated potent antibacterial action against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential to combat multidrug-resistant infections. nanobioletters.com Another investigation into novel azole piperazine congeners found that derivatives containing an imidazole (B134444) moiety had better antibacterial and antifungal activity than those with a triazole moiety, showing particular efficacy against Pseudomonas aeruginosa and Candida albicans. japsonline.com However, in that same study, S. aureus exhibited strong resistance to all synthesized derivatives. japsonline.com The development of piperazine-based antimicrobial polymers is also being explored as an advanced approach to combat pathogenic microorganisms. nih.govsemanticscholar.org

The table below details the antimicrobial activity of various piperazine derivatives against selected microbial strains, with activity often reported as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Derivative Type | Microbial Strain | Activity (MIC in µg/mL) | Key Finding | Reference |

| 1-(2,3-Dihydro-1H-inden-2-yl)piperazine analogue | Staphylococcus aureus | 32 | Promising antimicrobial potential. | |

| 1-(2,3-Dihydro-1H-inden-2-yl)piperazine analogue | Escherichia coli | 64 | Promising antimicrobial potential. | |

| Chalcone-piperazine hybrid | Candida albicans | 2.22 | Potent antifungal activity comparable to standard drugs. | |

| Imidazole-piperazine congener (KTZ-1) | Pseudomonas aeruginosa | - (Zone of Inhibition) | Most active among tested azole derivatives against this strain. | japsonline.com |

| Imidazole-piperazine congener (KTZ-1) | Candida albicans | - (Zone of Inhibition) | Significant antifungal activity. | japsonline.com |

| Diarylthioether-piperazine benzamide (B126) (Compound 55) | Acinetobacter baumannii | 32-64 | Broad-spectrum antibacterial and bactericidal activity. | mdpi.com |

| Diarylthioether-piperazine benzamide (Compound 55) | Escherichia coli | 32-64 | Broad-spectrum antibacterial and bactericidal activity. | mdpi.com |

| Diarylthioether-piperazine benzamide (Compound 55) | Micrococcus luteus | 16-64 | Broad-spectrum antibacterial and bactericidal activity. | mdpi.com |

| Diarylthioether-piperazine benzamide (Compound 55) | Bacillus subtilis | 16-64 | Broad-spectrum antibacterial and bactericidal activity. | mdpi.com |

| Diarylthioether-piperazine benzamide (Compound 55) | Staphylococcus aureus | 16-64 | Broad-spectrum antibacterial and bactericidal activity. | mdpi.com |

Antibacterial Activity Studies (e.g., against Gram-positive and Gram-negative bacteria)

Derivatives of the indan-piperazine core have been investigated for their potential to combat bacterial infections. Research has shown that these compounds exhibit varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.

For instance, studies on piperazine derivatives have demonstrated their activity against a panel of bacteria. Some compounds were found to be more active against Gram-positive bacteria compared to Gram-negative strains. rjptonline.org In one study, a hydroxyl-substituted piperazine-1,3,4-thiadiazole compound showed the highest antibacterial activity against Bacillus subtilis (Gram-positive) and Vibrio cholera (Gram-negative) at a concentration of 100µg, with zones of inhibition of 24mm and 14mm, respectively. rjptonline.org Other research synthesized piperazine analogues containing a jocpr.comresearchgate.netnih.govoxadiazole ring, which also showed activity against both bacterial types. researchgate.net

Conversely, some studies report stronger activity against Gram-negative bacteria. ijbpas.com A series of newly synthesized piperazine derivatives containing imidazole moieties showed significant antibacterial activity against the Gram-negative strain Pseudomonas aeruginosa, while the Gram-positive Staphylococcus aureus exhibited strong resistance to all tested compounds. japsonline.com Similarly, research on 1-(1-naphthylmethyl)-piperazine, a putative efflux pump inhibitor, has been explored for its effect on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae. apjhs.com

The antibacterial activity of various piperazine derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC). For example, a 5-nitroimidazole/oxazolidinone hybrid incorporating a piperazine linker was found to be a potent agent against the Gram-positive Bacillus cereus MTCC 430, with an MIC value of 200 nM. nih.gov

Table 1: Antibacterial Activity of Selected Piperazine Analogues

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Result | Reference(s) |

|---|---|---|---|

| Hydroxyl-substituted Piperazine-1,3,4-Thiadizole | Bacillus subtilis (Gram-positive) | 24mm zone of inhibition (100µg) | rjptonline.org |

| Hydroxyl-substituted Piperazine-1,3,4-Thiadizole | Vibrio cholera (Gram-negative) | 14mm zone of inhibition (100µg) | rjptonline.org |

| Piperazine-imidazole conjugates | Pseudomonas aeruginosa (Gram-negative) | Significant activity | japsonline.com |

| Piperazine-imidazole conjugates | Staphylococcus aureus (Gram-positive) | Strong resistance | japsonline.com |

| 5-Nitroimidazole/oxazolidinone hybrid | Bacillus cereus MTCC 430 (Gram-positive) | MIC: 200 nM | nih.gov |

| 3-(2-oxo-2-piperazine-1-yl ethyl)indan-1-one | Various bacteria | Satisfactory antimicrobial screening results | jocpr.com |

Antifungal Activity Research

The potential of indan-piperazine analogues extends to antifungal applications. Various studies have synthesized and screened these compounds against pathogenic fungi, often with promising results.

Piperazinyl benzimidazole (B57391) derivatives have been specifically synthesized and evaluated for their antifungal activity. researchgate.net In one such study, the synthesized compounds were tested against Candida albicans using the disk diffusion method, with some showing activity comparable to the standard drug, Ketoconazole. researchgate.net Another investigation involving piperazine derivatives with azole moieties (imidazole and triazole) also demonstrated antifungal activity against Candida albicans (MTCC 3958). japsonline.com The results indicated that piperazine derivatives containing an imidazole moiety possessed better antifungal activity than those with a triazole moiety. japsonline.com

Similarly, research on novel 2-(1H-substituted-piperazin-1-yl)-N-(4-oxo-substituted-quinazolin-3(4H)-yl)-acetamides included screening against several fungal species, such as Aspergillus awamori, Aspergillus oryzae, Candida albicans, and Candida tropicalis, using griseofulvin (B1672149) as a standard. scispace.com Furthermore, crude 3-(2-oxo-2-piperazine-1-yl ethyl)indan-1-one, an indanone acetic acid derivative, was reported to show satisfactory results in antifungal screening. jocpr.com

Table 2: Antifungal Activity of Selected Piperazine Analogues

| Compound/Derivative Class | Fungal Strain(s) | Activity/Result | Reference(s) |

|---|---|---|---|

| Piperazinyl benzimidazole derivatives | Candida albicans | Comparable activity to Ketoconazole | researchgate.net |

| Piperazine-imidazole conjugates | Candida albicans (MTCC 3958) | Significant activity | japsonline.com |

| 2-(1H-substituted-piperazin-1-yl)-N-(4-oxo-substituted-quinazolin-3(4H)-yl)-acetamides | Aspergillus & Candida species | Screened for activity | scispace.com |

| 3-(2-oxo-2-piperazine-1-yl ethyl)indan-1-one | General antifungal screening | Satisfactory results | jocpr.com |

Antitubercular Activity Evaluation (e.g., against Mycobacterium tuberculosis strains)

Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. Piperazine-containing compounds have emerged as a promising class of molecules in the search for novel antitubercular drugs. researchgate.net

A series of novel benzo[d]isoxazole analogues linked to piperazine/homopiperazine and triazole or indole (B1671886) moieties were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and two "wild" strains. nih.gov The compounds exhibited a range of Minimum Inhibitory Concentrations (MICs), with one compound, 7j, showing very good activity with an MIC of 6.16 μM. nih.gov Importantly, the most active compounds were found to be non-toxic against mouse macrophage cell lines. nih.gov

In another study, a piperazine-containing benzothiazinone analogue, TZY-5-84, demonstrated potent activity against M. tuberculosis H37Rv, with an MIC value ranging from 0.014 to 0.015 mg/L, which was lower than that of first-line drugs like isoniazid (B1672263) (INH) and rifampicin (B610482) (RFP). nih.gov This compound was also effective against drug-resistant clinical isolates and intracellular bacilli within infected macrophages. nih.gov

Furthermore, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and tested against Mycobacterium tuberculosis H37Ra. researchgate.net Several of these derivatives showed significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. researchgate.net

**Table 3: Antitubercular Activity of Piperazine Analogues against *M. tuberculosis***

| Compound/Derivative Class | Strain(s) | Activity Metric | Result | Reference(s) |

|---|---|---|---|---|

| Benzo[d]isoxazole-piperazine-triazole (7j) | H37Rv | MIC | 6.16 µM | nih.gov |

| Benzo[d]isoxazole-piperazine-indole (7i, 7y, 7z) | H37Rv | MIC | 24.03–29.19 µM | nih.gov |

| TZY-5-84 (benzothiazinone analogue) | H37Rv | MIC | 0.014–0.015 mg/L | nih.gov |

| Pyrazinamide-piperazine derivatives | H37Ra | IC50 | 1.35–2.18 µM | researchgate.net |

Antimalarial Potential Research

The search for new drugs to combat malaria, a disease caused by Plasmodium parasites, has also explored piperazine-based compounds. Aryl piperazine derivatives have been synthesized and evaluated for their ability to inhibit the growth of chloroquine-resistant Plasmodium falciparum strains. nih.gov

In one study, the most active compound, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl]propan-1-ol, inhibited 50% of parasite growth (IC50) at a concentration of 0.5 μM. nih.gov This compound was found to be 20-40 times more active against the parasite than against tumorigenic and non-tumorigenic mammalian cells, indicating a degree of selectivity. nih.gov

Another compound from the hydroxyethylamine (HEA) series, named Calxinin, which contains a trifluoromethyl-benzyl-piperazine group, has also been investigated for its antimalarial properties. nih.gov The HEA scaffold is considered a promising component for new antimalarial drugs due to its ability to clear all stages of the Plasmodium parasite in mouse models. nih.gov

Antitrypanosomal Activity Research against Protozoan Pathogens

Diseases caused by protozoan parasites of the genus Trypanosoma represent a significant health burden in many parts of the world. plos.org Research into new antitrypanosomal agents has identified piperazine-containing structures as having potential.

Studies have focused on trypanothione (B104310) synthetase (TryS), an enzyme crucial for the survival of these parasites. plos.orgnih.gov N5-substituted paullones, which can incorporate piperazine moieties, have been shown to display antitrypanosomal activity through TryS inhibition. plos.orgnih.gov Research examining the structure-activity relationships of these compounds confirmed that the indole motif is essential for their activity. plos.orgnih.gov

Other investigations have evaluated different piperazine derivatives against various Trypanosoma species. A study on piperazine amides showed activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Additionally, certain bicyclo-octyl ω-(4-piperazin-1-yl)alkanoates demonstrated high antitrypanosomal activity against Trypanosoma brucei rhodesiense, with IC50 values as low as 0.087μM. researchgate.net

Table 4: Antitrypanosomal Activity of Selected Piperazine Analogues

| Compound/Derivative Class | Parasite Species | Activity/Result | Reference(s) |

|---|---|---|---|

| Bicyclo-octyl ω-(4-piperazin-1-yl)alkanoates | Trypanosoma brucei rhodesiense | IC50 ≤ 0.087µM | researchgate.net |

| Imidazoline-piperazine conjugates | Trypanosoma brucei | >90% growth inhibition at 1 µg/mL | lshtm.ac.uk |

| Piperazine amides | Trypanosoma cruzi | Evaluated for activity | nih.gov |

| N5-substituted paullones | Trypanosoma brucei brucei | Displayed antitrypanosomal activity | plos.orgnih.gov |

Anti-inflammatory and Analgesic Activity Investigations

The piperazine nucleus is a key feature in molecules designed to treat pain and inflammation. thieme-connect.comresearchgate.net Various derivatives have been synthesized and tested in experimental models, often showing significant anti-inflammatory and analgesic (pain-reducing) effects. researchgate.net

One study investigated a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), for its anti-nociceptive and anti-inflammatory properties. nih.gov In a dose-dependent manner, the compound reduced abdominal writhing induced by acetic acid, a common test for analgesia. nih.gov It also reduced paw licking time in the inflammatory phase of the formalin test. nih.gov Furthermore, LQFM182 reduced paw edema and inflammatory cell migration in a carrageenan-induced pleurisy model, partly by decreasing the levels of inflammatory cytokines TNF-α and IL-1β. nih.gov

Reviews of the field highlight that piperazine derivatives have the ability to reduce pain and inflammation in various experimental setups. researchgate.net For example, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides containing piperazine moieties exhibited significant analgesic activity, with several compounds being more potent than aspirin (B1665792) in a p-benzoquinone-induced writhing test. pcbiochemres.com Similarly, benzimidazole-2-thione derivatives incorporating a piperazine moiety have been found to possess potent anti-inflammatory activity. ijpsonline.com

Anticancer Activity Research of Indan-Piperazine Conjugates

The piperazine scaffold is a central component in numerous compounds investigated for their anticancer potential. researchgate.net Conjugates linking piperazine to various heterocyclic systems, including indan derivatives, have shown promising cytotoxic activity against a range of human cancer cell lines.

A study on indole-piperazine-1,2,3-triazole conjugates revealed potent efficacy against breast (MCF-7), colorectal (HCT-116), and liver (HepG-2) cancer cell lines, with some compounds showing greater power than the standard drug erlotinib. researchgate.net Another series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides demonstrated significant cytotoxicity, particularly against liver (HepG2) cancer cells, with IC50 values as low as 4.8 µM and 5.1 µM for two of the compounds. elsevierpure.com

Vindoline, a monomer of Vinca alkaloids, has been conjugated with N-substituted piperazines. mdpi.com These novel conjugates showed significant antiproliferative effects across a panel of 60 human tumor cell lines, with the most potent derivatives exhibiting low micromolar growth inhibition (GI50). mdpi.com For instance, one conjugate was most effective against the breast cancer MDA-MB-468 cell line (GI50 = 1.00 μM), while another was most effective on the non-small cell lung cancer HOP-92 cell line (GI50 = 1.35 μM). mdpi.com

More recently, coumarin (B35378)/piperazine hybrids were synthesized and assessed for their in vitro anticancer activity against lung (A549) and breast (MCF-7) cancer cell lines. tandfonline.com One compound, in particular, exhibited exceptionally high potency against both A549 and MCF-7 cell lines, with IC50 values of 0.40 µM and 0.51 µM, respectively. tandfonline.com

Table 5: Anticancer Activity of Selected Piperazine Conjugates

| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Result | Reference(s) |

|---|---|---|---|---|

| Coumarin/piperazine hybrid (12c) | A549 (Lung) | IC50 | 0.40 µM | tandfonline.com |

| Coumarin/piperazine hybrid (12c) | MCF-7 (Breast) | IC50 | 0.51 µM | tandfonline.com |

| Indole-piperazine-triazole conjugates (7d, 7e, 7f) | MCF-7, HCT-116, HepG-2 | IC50 | More potent than erlotinib | researchgate.net |

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | GI50 | 1.00 µM | mdpi.com |

| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | GI50 | 1.35 µM | mdpi.com |

| Benzimidazole-piperazine acetamide (B32628) (4b) | HepG2 (Liver) | IC50 | 4.8 µM | elsevierpure.com |

| Benzimidazole-piperazine acetamide (4g) | HepG2 (Liver) | IC50 | 5.1 µM | elsevierpure.com |

| Dibenzo[b,f] jocpr.comnih.govthiazepin-piperazine derivatives | K562, Colo-205, MDA-MB 231 | IC50 | 20–40 µM | nih.gov |

| Dichloroacetate-piperazine derivative (f1) | HT-29 (Colon) | IC50 | 7.79 µM |

Structure Activity Relationship Sar Investigations of 1 Indan 1 Yl Piperazine Derivatives

Elucidation of Essential Pharmacophoric Motifs for Receptor Binding and Efficacy

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 1-Indan-1-yl-piperazine derivatives, the key pharmacophoric elements generally include the indane nucleus, the piperazine (B1678402) ring, and a terminal aromatic or heteroaromatic group, connected by a linker. nih.govnih.gov

The indane moiety often serves as a rigid scaffold that orients the other functional groups in a specific conformation for optimal receptor interaction. ajrconline.org The piperazine ring, a common scaffold in medicinal chemistry, is crucial for the biological activities of these compounds. nih.govjapsonline.comnih.govresearchgate.net Its two nitrogen atoms can act as hydrogen bond acceptors and allow for substitutions that modulate the compound's physicochemical properties, such as solubility and basicity, which are vital for bioavailability. nih.gov Evidence from pharmacophore models suggests that a pyridinyl-piperazine moiety can provide key structural elements for binding to both 5-HT₁ₐ and 5-HT₇ receptors. nih.gov

Impact of Targeted Structural Modifications on Biological Activity Profiles

Systematic modifications of the this compound scaffold have led to a deeper understanding of the structural requirements for desired biological activities.

Conformational and Substituent Effects of the Indane Moiety

The conformation and substitution pattern of the indane ring significantly influence the biological activity of these derivatives. For instance, in a series of 1-piperazino-3-phenylindans, neuroleptic activity was observed only in the trans racemates and was associated with only one of the enantiomers. nih.gov This highlights the importance of stereochemistry in the indane scaffold for specific biological effects.

Substituents on the indane ring can also dramatically alter activity. For example, the introduction of a trifluoromethyl group at the 6-position of the indane ring, as seen in tefludazine, contributes to its potent and long-acting neuroleptic properties. nih.gov Furthermore, modifications to the indane can restore high binding potency at certain receptors. For example, replacing a p-fluoro-phenyl group with a dihydro-indene moiety restored high binding affinity at 5-HT₁ₐ and D₄ receptors. nih.gov

Influence of Substituents on the Piperazine Ring

The piperazine ring is a versatile component of the pharmacophore, and substituents on this ring play a pivotal role in determining the biological activity profile. nih.govresearchgate.net The nitrogen atoms of the piperazine ring are key for improving pharmacokinetic properties due to their appropriate pKa values, which can increase water solubility and bioavailability. nih.gov

SAR studies have shown that the nature of the substituent on the piperazine nitrogen is critical. nih.gov For instance, in a series of antimycobacterial agents, the introduction of lipophilic substituents like 3'-CF₃ or 4'-F at a 4-(substituted)phenylpiperazin-1-ium-1-yl moiety improved in vitro activity. mdpi.com Paradoxically, bulky lipophilic groups like a benzyl (B1604629) or diphenylmethyl fragment on the piperazine heterocycle also enhanced activity against certain mycobacterial strains. mdpi.com In contrast, for some activities, smaller substituents on the piperazine are favored, as activity can decrease with larger groups. nih.gov The presence of electron-withdrawing groups, such as chloro- or fluoro-substituents, on a piperazine-linked benzene (B151609) ring has been shown to enhance anti-tumor activity in some cases. nih.gov

Below is a table summarizing the effects of various substituents on the piperazine ring on the biological activity of different compound series.

| Base Scaffold | Piperazine Substituent | Observed Biological Activity | Reference |

| Celastrol Derivative | Unsubstituted Piperazine | Better activity than aniline, piperidine (B6355638), and morpholine (B109124) derivatives. | nih.gov |

| Berberine Analogue | Chloro- or fluoro-substituted benzene ring | Enhanced anti-tumor activity. | nih.gov |

| N-(Substituted phenyl)-piperazine Conjugate | 3'-CF₃ or 4'-F on phenyl ring | Improved in vitro antimycobacterial activity. | mdpi.com |

| N-Diphenylmethyl-piperazine Conjugate | Diphenylmethyl group | Improved antimycobacterial activity. | mdpi.com |

| Vanillin Derived Chalcone | N-phenylpiperazine | High potency and selectivity in cytotoxic/anticancer effects. | nih.gov |

| Vanillin Derived Chalcone | 1-(3-trifluoromethyl)phenyl piperazine | High potency and selectivity in cytotoxic/anticancer effects. | nih.gov |

Role of Linker Chains and Spacers in Ligand-Target Interactions

For some coumarin-piperazine derivatives, a four-carbon alkyl linker between the coumarin (B35378) and piperazinyl moieties was found to result in the highest affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.govscienceopen.com In other series, a three-carbon linker was found to be optimal for activity at serotonin (B10506) receptors. scienceopen.com The linker can also be more complex than a simple alkyl chain. For example, an acetamide (B32628) linker has been used in the design of coumarin-piperazine derivatives as acetylcholinesterase inhibitors. researchgate.net

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for activity. nih.govresearchgate.net

For piperine (B192125) analogs, a QSAR model was developed using descriptors such as the partial negative surface area, the area of the molecular shadow, and the heat of formation. nih.gov This model successfully predicted the inhibitory activity against the NorA efflux pump in Staphylococcus aureus. nih.gov In another study on quinolinone-based thiosemicarbazones, QSAR models suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. researchgate.net

3D-QSAR studies, which consider the three-dimensional properties of molecules, have also been applied. researchgate.net For a set of antihistamines, a 3D-QSAR model was developed with biophoric sites for hydrogen bonding, hydrophobicity, and steric interactions. researchgate.net Similarly, for coumarin-piperazine derivatives, a molecular field-based QSAR study showed that the hydrophobic field and positive charge center of the coumarin and piperazine moieties were key to their inhibitory mechanism against acetylcholinesterase. researchgate.net

Statistical Analysis in SAR Studies (e.g., Principal Component Analysis for Activity Correlation)

Statistical methods like Principal Component Analysis (PCA) are valuable tools in SAR studies to analyze and visualize complex datasets. nih.govplos.org PCA reduces the dimensionality of the data by transforming a large set of variables into a smaller one that still contains most of the information in the large set. plos.orgjmlr.org

PCA can be used to differentiate the receptor binding profiles of various compounds. For instance, a PCA of the receptor binding affinities of three antipsychotic drug candidates against a panel of monoaminergic receptors revealed a unique binding profile for these candidates compared to existing antipsychotic drugs. nih.gov This analysis also allowed for the clustering of drugs based on their side-effect profiles, such as weight gain or hyperprolactinemia. nih.gov

In virtual screening for BACE-1 inhibitors, PCA was used to re-rank the results from different scoring functions, leading to the identification of novel and potent inhibitors. plos.org This demonstrates the utility of PCA in summarizing information from multiple sources to provide a more robust ranking of compounds. plos.org PCA can also be used to study the dynamics of ligand-protein interactions, as shown in an analysis of a peptide inhibitor bound to the SARS-CoV-2 spike protein, where the first few principal components explained the majority of the conformational variance. researchgate.net

Computational Approaches in Drug Discovery and Development for 1 Indan 1 Yl Piperazine

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein, to form a stable complex. ijcrt.orgnih.govnih.gov This method is instrumental in understanding the basis of a compound's activity and in guiding the design of more potent and selective molecules. nih.gov For 1-Indan-1-yl-piperazine, docking studies would likely focus on targets within the central nervous system, such as serotonin (B10506) or dopamine (B1211576) receptors, given the prevalence of the piperazine (B1678402) moiety in neuropsychiatric drugs. nih.govnih.gov

Molecular docking simulations predict how this compound fits into the binding site of a protein, revealing its binding mode. The simulation software calculates a "docking score," which estimates the binding affinity, with lower energy scores typically indicating a more stable and potent interaction.

While specific docking studies for this compound are not widely published, research on analogous piperazine derivatives provides insights into likely interactions. For instance, docking studies of piperazine-containing compounds with targets like monoamine oxidase (MAO), acetylcholinesterase, and various G-protein coupled receptors (GPCRs) often show the piperazine ring engaging in key interactions within the binding pocket. ijcrt.orgnih.gov In studies on piperazine derivatives targeting various receptors, binding affinities can range significantly, with some compounds achieving nanomolar potency (e.g., Kᵢ values from 3.2 to 434 nM for sigma receptors). nih.gov The indane group of this compound would be expected to form hydrophobic interactions with nonpolar residues in the binding site, while the piperazine nitrogen atoms could form hydrogen bonds with polar residues.

| Compound Series | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | -7.39 to -8.61 | mdpi.com |

| Dichloroacetate piperazine derivatives | Pyruvate Dehydrogenase Kinase (PDK) | -5.21 to -6.85 | |

| N-phenyl Piperazine derivatives | α-amylase | -8.37 to -8.49 | biomedpharmajournal.org |

Through docking simulations, it is possible to identify the specific amino acid residues that are critical for binding this compound. These interactions often include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring are potential hydrogen bond donors and acceptors, and can interact with polar amino acid residues like serine, threonine, and aspartate. researchgate.net

Hydrophobic Interactions: The non-polar indane and piperazine ring structures are likely to interact with hydrophobic residues such as leucine, valine, and phenylalanine within the binding pocket. researchgate.net

Pi-Pi Stacking: The aromatic portion of the indane moiety can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Understanding these critical interactions is key for the rational design of new derivatives of this compound with improved affinity and selectivity for the target protein. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction tools are essential for forecasting the pharmacokinetic properties of a drug candidate, helping to identify potential liabilities early in the drug discovery process. nih.govisca.mepensoft.net These computational models use the chemical structure of a compound like this compound to estimate its absorption, distribution, metabolism, and excretion characteristics. mdpi.comresearcher.life

For a drug to be orally active, it must be absorbed from the gastrointestinal tract and reach the systemic circulation. Computational models can predict the oral absorption and bioavailability of this compound based on its physicochemical properties, such as its molecular weight, lipophilicity (LogP), and polar surface area (PSA). mdpi.comresearchgate.net

Studies on various piperazine derivatives often show good potential for oral absorption. ijcrt.orgmdpi.com Predictive models like the "Lipinski's Rule of Five" are often used to assess the drug-likeness of a compound. It is likely that this compound would be evaluated against these and other criteria to predict its potential for good oral bioavailability.

| Compound Series | Predicted Property | Predicted Value/Outcome | Reference |

|---|---|---|---|

| Piperazine-based mTORC1 Inhibitors | Oral Absorption | High | mdpi.com |

| Thiazolylhydrazine-piperazine derivatives | ADME Parameters | Favorable | nih.gov |

| 1,3,4-Oxadiazole-piperazine conjugates | Bioavailability | Good | researcher.lifeconnectjournals.com |

| 1,2,3-triazole-piperazin-benzo[b] mdpi.comjapsonline.comthiazine 1,1-dioxides | Drug-likeness | Favorable | rsc.org |

The extent to which a drug binds to plasma proteins, such as albumin, affects its distribution and availability to reach its target. In silico models can estimate the plasma protein binding of this compound. Generally, compounds with high lipophilicity tend to have higher plasma protein binding. The predicted LogP of this compound would be a key parameter in this estimation. Studies on similar piperazine derivatives have shown moderate to high plasma protein binding. ijcrt.org

Computational tools can predict the metabolic fate of this compound by identifying potential sites of metabolism, often referred to as "metabolic soft spots." pensoft.netnih.gov These are chemically labile points in the molecule that are susceptible to modification by metabolic enzymes, primarily the cytochrome P450 (CYP) family. rsc.org

For this compound, likely metabolic pathways would include:

Hydroxylation: The indane ring is a likely site for hydroxylation.

N-dealkylation: The piperazine ring can undergo N-dealkylation.

Oxidation: The carbon atoms adjacent to the piperazine nitrogens are also susceptible to oxidation. nih.gov

Predicting these metabolic pathways helps in designing compounds with improved metabolic stability, which can lead to a longer duration of action and a more favorable pharmacokinetic profile. nih.gov For example, a study on piperazin-1-ylpyridazines showed that structural modifications guided by computational predictions improved the in vitro intrinsic clearance by more than 50-fold. rsc.org

Pharmacophore Modeling and Virtual Screening for Novel Hit Identification

Pharmacophore modeling and virtual screening are powerful computational techniques that accelerate the discovery of new drug candidates by identifying molecules with the potential to interact with a specific biological target. researchgate.netnih.gov This approach is particularly valuable in the early stages of drug discovery for exploring vast chemical libraries to find novel hits, such as those based on the this compound scaffold.

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. acs.org The process begins with the identification of a set of known active compounds (ligands) for a particular target. These ligands are superimposed to identify their common chemical features, which are then abstracted into a pharmacophore model.

Once a statistically robust pharmacophore model is developed and validated, it is used as a 3D query to search large compound databases, a process known as virtual screening. nih.govnih.gov This allows for the rapid filtering of millions of commercially available or proprietary compounds to select a smaller, more manageable subset of molecules that match the pharmacophore and are therefore more likely to be active. These selected "hits" can then be subjected to further computational analysis, such as molecular docking, before being prioritized for experimental testing. nih.govresearchgate.net

In the context of this compound, a pharmacophore model could be generated based on known active molecules targeting a specific receptor, for instance, a G-protein coupled receptor or an enzyme. The model would capture the key interaction points, such as the aromatic nature of the indan (B1671822) group, the basic nitrogen of the piperazine ring, and potential hydrophobic interactions. This model would then be used to screen databases to identify novel compounds containing the this compound core that fit the required spatial arrangement of these features.

A typical workflow for identifying novel hits is outlined in the table below.

| Step | Description | Objective | Example Software/Tools |

|---|---|---|---|

| 1. Training Set Selection | A diverse set of molecules with known high activity against the target is selected. | To provide the basis for generating a common-feature pharmacophore. | Chemical databases (e.g., ChEMBL, PubChem) |

| 2. Pharmacophore Model Generation | Computational algorithms identify common 3D chemical features among the active compounds. semanticscholar.org | To create a 3D query that represents the key features for biological activity. | Discovery Studio (HypoGen), LigandScout, MOE |

| 3. Model Validation | The model's ability to distinguish between active and inactive compounds is tested using a separate set of molecules. | To ensure the pharmacophore model is statistically significant and predictive. | Test set analysis, decoy set screening |

| 4. Virtual Screening | The validated pharmacophore model is used to screen large compound libraries. nih.gov | To identify novel molecules from the library that match the pharmacophore query. | ZINCPharmer, Pharmit, ROCS |

| 5. Hit Filtering and Selection | The initial hits are filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and molecular docking scores. researchgate.net | To prioritize a manageable number of promising candidates for experimental validation. | PyRx, AutoDock, Glide |

This multi-step virtual screening process significantly reduces the time and cost associated with identifying promising lead compounds, making it a cornerstone of modern drug discovery. nih.govresearchgate.net

Density Functional Theory (DFT) Studies for Elucidating Molecular Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. bohrium.comjksus.org In drug discovery, DFT calculations provide valuable insights into the molecular properties and reactivity of compounds like this compound, which are crucial for understanding their behavior at the molecular level. dergipark.org.trnanobioletters.com

DFT calculations can determine a wide range of electronic and structural properties. bohrium.com The geometry of a molecule can be optimized to find its most stable conformation. dergipark.org.tr Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. arabjchem.org

Another important application of DFT is the calculation of the Molecular Electrostatic Potential (MEP). nanobioletters.com The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how a molecule will interact with its biological target, particularly through non-covalent interactions like hydrogen bonds and electrostatic interactions. dergipark.org.tr

For this compound, DFT studies can elucidate the electronic character of the indan and piperazine moieties, predict the most likely sites for metabolic attack, and help to understand the molecule's binding mode with a target receptor. By calculating various reactivity descriptors, researchers can rationalize the structure-activity relationships (SAR) observed in a series of analogs. bohrium.commdpi.com

The table below summarizes some key molecular properties that can be determined for this compound using DFT.

| Property | Description | Significance in Drug Design |

|---|---|---|

| Optimized Molecular Geometry | The lowest energy, three-dimensional arrangement of atoms in the molecule. bohrium.com | Provides the most stable conformation, which is essential for docking studies and understanding steric interactions. |

| HOMO Energy (EHOMO) | The energy of the highest occupied molecular orbital; related to the ability to donate an electron. arabjchem.org | Indicates the molecule's susceptibility to electrophilic attack and its role as an electron donor in interactions. |

| LUMO Energy (ELUMO) | The energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. arabjchem.org | Indicates the molecule's susceptibility to nucleophilic attack and its role as an electron acceptor. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). arabjchem.org | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. nanobioletters.com | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. |

| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, and electronegativity derived from HOMO and LUMO energies. acs.org | Provide a quantitative measure of the molecule's overall reactivity and stability. acs.org |

These quantum chemical calculations provide a theoretical foundation for understanding the intrinsic properties of drug candidates, complementing experimental data and guiding the design of more potent and selective molecules. rsc.orgrsc.org

Application of Artificial Intelligence and Machine Learning in Indan-Piperazine Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the analysis of complex, large-scale datasets to predict compound properties and generate novel molecular structures. premierscience.comnih.gov These computational tools are increasingly being applied to the design and optimization of drug candidates, including those with an indan-piperazine scaffold.

One of the primary applications of ML in drug design is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.com For a library of indan-piperazine analogs, a QSAR model could be trained to predict their binding affinity to a target based on descriptors calculated from their molecular structures. Such models can then be used to prioritize the synthesis of new analogs with potentially improved activity. mdpi.com